4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide
Beschreibung
The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (hereafter referred to as Compound A) is a hybrid molecule combining two pharmacologically relevant scaffolds: a 4-oxo-4H-chromene (coumarin) core and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. The chromene component is linked via a carboxamide-ethyl bridge to the benzotriazinone ring, creating a structurally unique entity.
Eigenschaften
IUPAC Name |
4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-15-11-17(27-16-8-4-2-6-13(15)16)18(25)20-9-10-23-19(26)12-5-1-3-7-14(12)21-22-23/h1-8,11H,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCOJQPMGHPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity. This inhibition is achieved through a mixed-type inhibition mode. The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE.
Biochemical Pathways
By inhibiting AChE and BuChE, the compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and cognition, which are often impaired in conditions like Alzheimer’s disease.
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and reach its targets in the brain.
Result of Action
The molecular and cellular effects of the action of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide include an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE. This can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease.
Biologische Aktivität
The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS Number: 2034274-12-7) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 362.3 g/mol. The structure includes a chromene moiety fused with a triazinone core, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.3 g/mol |
| CAS Number | 2034274-12-7 |
Biological Activities
Research indicates that compounds containing triazinone and chromene structures exhibit a variety of biological activities, including:
- Anticancer Activity : Triazine derivatives have been shown to possess anticancer properties. The incorporation of the chromene structure may enhance these effects by improving cellular uptake or interaction with cancer-related targets.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the oxo and amino groups in the structure may contribute to this property by disrupting microbial cell function.
Antioxidant Activity
The compound's ability to scavenge free radicals has been evaluated in vitro, showing potential for use in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide is crucial for optimizing its biological activity. Key structural features that influence activity include:
- Substituents on the Chromene Ring : Modifications on the chromene ring can significantly alter bioactivity. For example, electron-withdrawing groups may enhance potency against certain targets.
- Triazinone Core Modifications : Alterations in the triazinone core can lead to varied interactions with biological macromolecules, impacting efficacy and selectivity.
Case Studies
- Anticancer Evaluation : A study assessed the cytotoxic effects of similar chromene derivatives on MCF-7 breast cancer cells. Results indicated that specific modifications led to enhanced cytotoxicity compared to unmodified controls .
- Antimicrobial Testing : In vitro tests against E. coli and S. aureus showed that derivatives of triazine with chromene structures exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of related compounds against neurodegenerative diseases by targeting cholinesterases and other enzymes involved in neuroinflammation .
Wissenschaftliche Forschungsanwendungen
Molecular Formula
- C : 18
- H : 15
- N : 3
- O : 4
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism typically involves the following:
- Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that derivatives of chromene can effectively induce apoptosis through caspase activation and inhibit tumor cell migration.
| Study | Findings |
|---|---|
| Antitumor Studies | Demonstrated that chromene derivatives can induce apoptosis and inhibit migration in cancer cells. |
| Mechanistic Insights | Inhibition of tubulin polymerization identified as a key mechanism for anticancer activity. |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. The mechanisms include:
- Disruption of Cell Wall Synthesis : This is a common mechanism for many antimicrobial agents, leading to bacterial cell lysis.
| Pathogen Type | Activity |
|---|---|
| Gram-positive bacteria | Effective inhibition observed. |
| Gram-negative bacteria | Demonstrated antimicrobial activity. |
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of specific enzymes involved in inflammatory processes:
- Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in mediating inflammation.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by specific substituents on the triazinone and chromene rings:
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| Triazinone Ring | Halogenated variants | Enhanced potency due to increased lipophilicity |
| Chromene Ring | Methyl groups | Improved anticancer activity observed |
Case Studies
Several studies have explored the biological activity of compounds related to 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide:
- Antitumor Efficacy : A study highlighted the anticancer effects of chromene derivatives, showing their ability to induce apoptosis through caspase activation.
- Antimicrobial Efficacy : Various derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.
- Enzyme Inhibition Studies : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes, suggesting potential applications in treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Coumarin-Based Carboxamides
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): This compound shares the coumarin-carboxamide backbone but lacks the benzotriazinone moiety. Instead, it features a 4-methoxyphenethyl group. The absence of the triazinone ring may limit its enzyme-binding versatility compared to Compound A, though the methoxy group enhances lipophilicity .
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (): This derivative incorporates a triazole ring and halogenated substituents. The triazole enhances π-π stacking interactions, while Compound A’s benzotriazinone offers additional hydrogen-bonding sites via its carbonyl and nitrogen atoms .
Benzotriazinone Derivatives
- N-Alkyl/Aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (): These sulfonamides retain the benzotriazinone core but replace the chromene-carboxamide with a benzenesulfonamide group.
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide ():
This analogue uses a butanamide linker instead of an ethyl-carboxamide bridge. The longer alkyl chain may increase flexibility but reduce target specificity due to enhanced conformational freedom .
Physicochemical Properties
*Inferred from benzotriazinone sulfonamides in .
Q & A
Q. What are the standard synthetic routes for preparing 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide and its analogs?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Oxidation of isatin to isatoic anhydride using HO/HCOOH . (ii) Diazotization of intermediates with NaNO/HCl to form benzotriazinone cores . (iii) Coupling reactions (e.g., amide bond formation) using reagents like EDCI or SOCl-activated carboxylic acids . Key parameters include solvent choice (e.g., water-triethylamine mixtures) and reaction time optimization (e.g., overnight coupling) .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on:
- IR spectroscopy : Identification of NH (~3300 cm), C=O (~1700 cm), and triazinone ring vibrations .
- NMR : H NMR signals for ethyl linkers (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm); C NMR for carbonyl carbons (~165–175 ppm) .
- Chromatography : TLC/HPLC to confirm purity (>95%) using reverse-phase C18 columns .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Initial screening includes:
- Alpha-glucosidase inhibition : Using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose as a positive control .
- Cytotoxicity assays : MTT tests on cell lines (e.g., HepG2) to establish IC values .
- Dose-response curves (0.1–100 µM) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for benzotriazinone-chromene hybrids?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with inhibitory potency .
- Molecular docking : Simulate binding poses with alpha-glucosidase (PDB: 2QLY) using AutoDock Vina; prioritize residues like Asp349 and Arg439 for hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare IC values of derivatives (e.g., substituent effects: electron-withdrawing groups enhance activity) .
- Experimental validation : Re-synthesize conflicting analogs under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Statistical tools : Apply ANOVA to identify outliers and quantify batch-to-batch variability .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous diazotization steps reduce side reactions (e.g., triazinone ring decomposition) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
